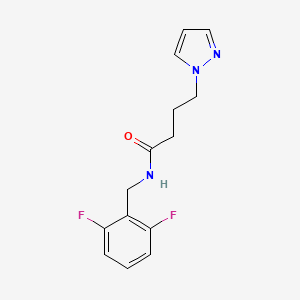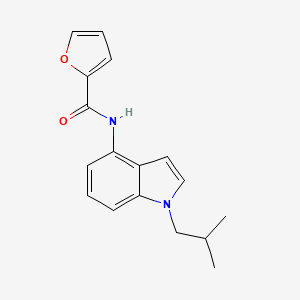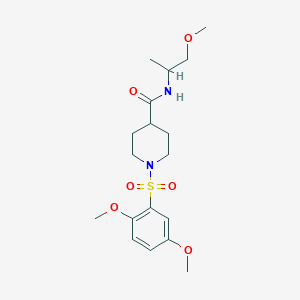![molecular formula C18H15F3N2O3 B11125592 2-(5-methoxy-1H-indol-1-yl)-N-[3-(trifluoromethoxy)phenyl]acetamide](/img/structure/B11125592.png)
2-(5-methoxy-1H-indol-1-yl)-N-[3-(trifluoromethoxy)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Methoxy-1H-indol-1-yl)-N-[3-(trifluoromethoxy)phenyl]acetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methoxy-1H-indol-1-yl)-N-[3-(trifluoromethoxy)phenyl]acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Methoxylation: The indole core is then methoxylated at the 5-position using a methoxy donor such as dimethyl sulfate or methanol in the presence of a base.
Acetamide Formation: The methoxylated indole is reacted with chloroacetyl chloride to introduce the acetamide group.
Trifluoromethoxylation: Finally, the trifluoromethoxyphenyl group is introduced via a nucleophilic substitution reaction using a suitable trifluoromethoxy donor.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
化学反応の分析
反応の種類
酸化: この化合物は、特にメトキシ基で酸化反応を起こす可能性があります。これにより、対応するアルデヒドまたは酸が生成されます。
還元: 還元反応は、アセトアミド基を標的とし、それをアミンに変換します。
置換: インドール環とトリフルオロメトキシフェニル基は、求電子置換反応と求核置換反応に関与する可能性があります。
一般的な試薬と条件
酸化: 過マンガン酸カリウムまたは三酸化クロムなどの試薬を、酸性または塩基性条件下で使用します。
還元: パラジウム担持炭素または水素化アルミニウムリチウムを用いた触媒的水素化。
置換: 求電子置換のためのN-ブロモスクシンイミドなどのハロゲン化剤。求核置換のためのアミンまたはチオールなどの求核剤。
主要な生成物
酸化: アルデヒドまたはカルボン酸の生成。
還元: 第一級または第二級アミンの生成。
置換: ハロゲン化または置換されたインドール誘導体の生成。
4. 科学研究の応用
化学
化学において、2-(5-メトキシ-1H-インドール-1-イル)-N-[3-(トリフルオロメトキシ)フェニル]アセトアミドは、より複雑な分子の合成のためのビルディングブロックとして使用されます。そのユニークな構造により、新しい反応機構の探求と、新規合成手法の開発が可能になります。
生物学
生物学的研究では、この化合物は生物活性分子の可能性について研究されています。 インドール誘導体は、抗菌性、抗炎症性、抗がん性など、幅広い生物活性を示すことが知られています。この化合物は、新しい治療薬の開発のためのリード化合物として役立ちます。
医学
医薬品化学では、この化合物は、その潜在的な薬理学的効果について調査されています。 その構造的特徴から、さまざまな生物学的標的と相互作用する可能性があり、腫瘍学、神経学、感染症などの分野における薬物開発の候補となります。
産業
工業分野では、この化合物は、新素材の開発や、その他の価値のある化学物質の合成における中間体として使用できます。 そのトリフルオロメトキシ基は、材料科学で利用できるユニークな物理化学的特性を与えています。
科学的研究の応用
Chemistry
In chemistry, 2-(5-methoxy-1H-indol-1-yl)-N-[3-(trifluoromethoxy)phenyl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Indole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound could serve as a lead compound for the development of new therapeutic agents.
Medicine
In medicinal chemistry, the compound is investigated for its potential pharmacological effects. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development in areas such as oncology, neurology, and infectious diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its trifluoromethoxy group imparts unique physicochemical properties that could be exploited in material science.
作用機序
2-(5-メトキシ-1H-インドール-1-イル)-N-[3-(トリフルオロメトキシ)フェニル]アセトアミドの作用機序には、特定の分子標的との相互作用が含まれます。 インドール環は、さまざまな酵素や受容体と相互作用して、その活性を調節することができます。 トリフルオロメトキシ基は、これらの標的に対する化合物の結合親和性と選択性を高めることができます。 関与する正確な経路は、化合物が研究されている特定の生物学的コンテキストによって異なります。
類似化合物との比較
類似化合物
5-メトキシ-2-メチル-1H-インドール-3-酢酸: メトキシ基を持つ別のインドール誘導体ですが、酢酸部分の構造が異なります。
1-(5-メトキシ-2-メチル-1H-インドール-3-イル)エタノン: アセトアミドの代わりにケトン基を持つ、類似のインドールコア。
2-(5-メトキシ-2-メチル-1H-インドール-3-イル)エタンアミン: エタンアミン基を持つインドール誘導体。
独自性
2-(5-メトキシ-1H-インドール-1-イル)-N-[3-(トリフルオロメトキシ)フェニル]アセトアミドは、メトキシ基とトリフルオロメトキシ基の両方が存在するために、独自です。 これらの基は、明確な電子特性と立体特性を与え、その反応性と生物活性を影響させる可能性があります。これらの特徴は、研究開発にとって価値のある化合物になります。
特性
分子式 |
C18H15F3N2O3 |
|---|---|
分子量 |
364.3 g/mol |
IUPAC名 |
2-(5-methoxyindol-1-yl)-N-[3-(trifluoromethoxy)phenyl]acetamide |
InChI |
InChI=1S/C18H15F3N2O3/c1-25-14-5-6-16-12(9-14)7-8-23(16)11-17(24)22-13-3-2-4-15(10-13)26-18(19,20)21/h2-10H,11H2,1H3,(H,22,24) |
InChIキー |
PNTRSDBDXJAENN-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)N(C=C2)CC(=O)NC3=CC(=CC=C3)OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2E)-1-(4-methylphenyl)-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one](/img/structure/B11125512.png)
![N-[2-(4-chlorophenyl)-1-hydroxy-2-oxoethyl]benzamide](/img/structure/B11125517.png)

![1-(2-methoxyethyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-indole-3-carboxamide](/img/structure/B11125519.png)
![Diprop-2-en-1-yl 4-[4-(diethylamino)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11125524.png)
![N-benzyl-7-[(2-chlorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11125533.png)
![(2E)-2-(1-methyl-1H-benzimidazol-2-yl)-3-[2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile](/img/structure/B11125551.png)
![3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-methylphenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11125553.png)


![6-({[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)hexanoic acid](/img/structure/B11125574.png)
![N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N~2~-ethyl-N-(tetrahydrofuran-2-ylmethyl)glycinamide](/img/structure/B11125582.png)
![1-[4-(4-Methoxy-phenyl)-piperazin-1-yl]-2-[2-methyl-4-(morpholine-4-sulfonyl)-phenoxy]-ethanone](/img/structure/B11125587.png)
![Methyl [1-(tetrazolo[1,5-a]pyridin-6-ylcarbonyl)piperidin-4-yl]acetate](/img/structure/B11125597.png)
